Cas no 2411296-63-2 (2-Chloro-1-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]propan-1-one)

2-Chloro-1-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]propan-1-one is a fluorinated piperazine derivative with a chloro-substituted propanone moiety. This compound exhibits unique structural features, combining a tetrafluoropropyl group with a reactive chloroacetone functionality, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, while the chloroacetone group provides a reactive site for further derivatization. Its piperazine ring contributes to improved solubility and potential bioactivity. This compound is particularly useful in the development of fluorinated bioactive molecules, where its balanced physicochemical properties and synthetic versatility offer advantages in drug discovery and material science applications.
2-Chloro-1-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]propan-1-one structure
2411296-63-2 structure
Product Name:2-Chloro-1-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]propan-1-one
CAS No:2411296-63-2
MF:C10H15ClF4N2O
MW:290.685515642166
CID:6471707
PubChem ID:145887922
Update Time:2025-07-02

2-Chloro-1-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]propan-1-one Chemical and Physical Properties

Names and Identifiers

    • EN300-7559426
    • 2411296-63-2
    • 2-Chloro-1-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]propan-1-one
    • 2-Chloro-1-(4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl)propan-1-one
    • Z1562141663
    • Inchi: 1S/C10H15ClF4N2O/c1-7(11)8(18)17-4-2-16(3-5-17)6-10(14,15)9(12)13/h7,9H,2-6H2,1H3
    • InChI Key: FVDPUDDHQNKPAP-UHFFFAOYSA-N
    • SMILES: ClC(C)C(N1CCN(CC(C(F)F)(F)F)CC1)=O

Computed Properties

  • Exact Mass: 290.0809034g/mol
  • Monoisotopic Mass: 290.0809034g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 23.6Ų

2-Chloro-1-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]propan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7559426-0.05g
2-chloro-1-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]propan-1-one
2411296-63-2 95.0%
0.05g
$212.0 2025-02-24

Additional information on 2-Chloro-1-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]propan-1-one

Comprehensive Analysis of 2-Chloro-1-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]propan-1-one (CAS No. 2411296-63-2)

The compound 2-Chloro-1-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]propan-1-one (CAS No. 2411296-63-2) is a fluorinated piperazine derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the tetrafluoropropyl group and chloropropanone moiety, make it a subject of interest for drug discovery and material science applications. Researchers are increasingly focusing on fluorinated compounds due to their enhanced metabolic stability and bioavailability, aligning with current trends in precision medicine and sustainable chemistry.

In recent years, the demand for fluorinated building blocks like this compound has surged, driven by their utility in designing PET radiotracers and bioactive molecules. The presence of both fluorine atoms and a piperazine ring in CAS 2411296-63-2 suggests potential applications in CNS drug development, particularly for targets like GPCR modulators and kinase inhibitors. This aligns with frequent search queries about "fluorine in drug design" and "piperazine derivatives in pharmaceuticals" across scientific databases.

The synthetic versatility of 2-Chloro-1-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]propan-1-one allows for diverse modifications at both the chloroacetone and piperazine positions. This characteristic makes it valuable for combinatorial chemistry approaches, addressing the growing need for molecular diversity in high-throughput screening. Current research trends show particular interest in such compounds for developing allosteric modulators and proteolysis targeting chimeras (PROTACs), topics frequently discussed in recent medicinal chemistry literature.

From a physicochemical perspective, the tetrafluoropropyl substitution in this molecule enhances its lipophilicity profile while maintaining favorable metabolic resistance properties. These attributes are crucial for addressing common challenges in drug delivery systems, particularly for compounds targeting blood-brain barrier penetration. The compound's balanced logP value and hydrogen bonding capacity make it a promising candidate for optimization in lead compound development programs.

In material science applications, the 2-Chloro-1-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]propan-1-one structure offers opportunities for creating fluorinated polymers with unique surface properties. The combination of fluorine atoms and reactive chloroacetone group enables the development of specialty coatings with enhanced chemical resistance, a property highly sought after in electronic materials and biocompatible surfaces. These applications correlate with trending searches about "fluoropolymers in electronics" and "surface modification techniques."

The analytical characterization of CAS 2411296-63-2 typically involves advanced techniques such as NMR spectroscopy (particularly 19F-NMR), mass spectrometry, and X-ray crystallography. These methods are essential for verifying the compound's purity and structure, especially given the increasing regulatory emphasis on chemical characterization in pharmaceutical development. Recent publications highlight the importance of thorough analytical profiling for such fluorinated compounds, addressing common questions about "fluorine NMR interpretation" and "impurity profiling methods."

Environmental considerations for 2-Chloro-1-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]propan-1-one include its potential ecological impact assessment and green chemistry synthesis routes. As sustainability becomes a key focus in chemical research, scientists are investigating more efficient synthetic pathways for such fluorinated compounds, minimizing waste and energy consumption. This aligns with growing searches for "green fluorination methods" and "sustainable pharmaceutical chemistry" in academic literature.

The commercial availability of CAS 2411296-63-2 through specialty chemical suppliers has facilitated its adoption in various research programs. However, researchers should carefully evaluate supplier reliability and batch-to-batch consistency, particularly for sensitive applications like medicinal chemistry or material science research. These considerations reflect common concerns voiced in scientific forums about "quality control of research chemicals" and "sourcing specialty compounds."

Future research directions for this compound may explore its potential in click chemistry applications, given the reactive chloroacetone moiety, or as a precursor for fluorescent probes in biological imaging. The growing interest in theranostic agents (combining therapy and diagnosis) makes fluorinated piperazine derivatives particularly attractive for such applications, addressing frequent queries about "multifunctional molecular probes" in recent literature searches.

In conclusion, 2-Chloro-1-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]propan-1-one represents a versatile chemical entity with broad potential across multiple scientific disciplines. Its unique combination of fluorinated and reactive groups positions it as a valuable tool for addressing current challenges in drug discovery, material engineering, and chemical biology. As research continues to uncover new applications for such specialized compounds, they will likely play increasingly important roles in advancing both fundamental science and technological innovation.

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